4-(Methylamino)benzene-1-carboximidamide
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Overview
Description
4-(Methylamino)benzene-1-carboximidamide, also known as 4-(methylamino)benzenecarboximidamide dihydrochloride, is a chemical compound with the molecular formula C8H13Cl2N3 and a molecular weight of 222.12 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)benzene-1-carboximidamide typically involves the reaction of 4-nitrobenzene-1-carboximidamide with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (such as palladium or platinum), and various oxidizing agents (such as potassium permanganate or hydrogen peroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Methylamino)benzene-1-carboximidamide is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Methylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Methylamino)benzene-1-carboximidamide include:
- 4-(Methylsulfonyl)benzenecarboximidamide
- 4-(Amino)benzenecarboximidamide
- 4-(Ethylamino)benzenecarboximidamide .
Uniqueness
This compound is unique due to its specific methylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(methylamino)benzenecarboximidamide |
InChI |
InChI=1S/C8H11N3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,11H,1H3,(H3,9,10) |
InChI Key |
TYYHBFZDQVQALI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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